4-Fluoro-2-(methylthio)phenylboronic acid
Overview
Description
4-Fluoro-2-(methylthio)phenylboronic acid is an organoboron compound with the molecular formula C7H8BFO2S and a molecular weight of 186.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a methylthio group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of the 4-Fluoro-2-(methylthio)phenylboronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process called transmetalation . In this process, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura coupling reaction pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
As a boronic acid, it is expected to have good bioavailability due to its stability and water solubility .
Result of Action
The molecular effect of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium (0) catalyst and a base . Its efficacy and stability are also affected by the reaction conditions, which are generally mild and tolerant of various functional groups .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(methylthio)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug discovery .
Cellular Effects
This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular energy production and overall cell function. Additionally, this compound has been observed to affect the expression of certain genes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins . This interaction can result in the inhibition or activation of enzyme activity, depending on the specific target and the nature of the interaction. Additionally, this compound can modulate gene expression by binding to regulatory elements in the genome, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its effectiveness in biochemical experiments. Over time, this compound may undergo degradation, leading to a decrease in its activity and potency . Studies have shown that the long-term effects of this compound on cellular function can vary depending on the experimental conditions and the duration of exposure . In vitro and in vivo studies have provided insights into the temporal changes in the effects of this compound, highlighting the importance of optimizing experimental protocols to maintain its stability and efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its safety and efficacy at different dosages. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . Excessive dosages can result in toxic or adverse effects, highlighting the need for careful dosage optimization in preclinical studies . Threshold effects have also been observed, indicating that there is a minimum effective dose required to achieve the desired biological outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The boronic acid group in this compound can participate in reactions with metabolic intermediates, influencing the overall metabolic network within cells . Additionally, this compound can modulate the activity of key enzymes involved in metabolic pathways, leading to changes in the production and utilization of cellular metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in different cellular compartments can influence its activity and function, affecting the overall cellular response to this compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function within cells . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound in subcellular structures can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 4-Fluoro-2-(methylthio)phenylboronic acid typically involves the reaction of 4-fluoro-2-(methylthio)phenylboronic ester with a suitable boronic acid reagent under controlled conditions . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
4-Fluoro-2-(methylthio)phenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
4-Fluoro-2-(methylthio)phenylboronic acid can be compared with other similar compounds, such as:
4-Fluoro-2-methoxyphenylboronic acid: This compound has a methoxy group instead of a methylthio group, which can affect its reactivity and applications.
3-Fluoro-4-(methylsulfonyl)phenylboronic acid: The presence of a methylsulfonyl group instead of a methylthio group can lead to different chemical properties and reactivity.
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid: The trifluoroethoxy group can significantly alter the compound’s electronic properties and reactivity compared to the methylthio group.
These comparisons highlight the uniqueness of this compound in terms of its functional groups and reactivity, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
(4-fluoro-2-methylsulfanylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPCTRHEOVOYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681733 | |
Record name | [4-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861931-38-6 | |
Record name | B-[4-Fluoro-2-(methylthio)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861931-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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